5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one 5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Brand Name: Vulcanchem
CAS No.: 141120-63-0
VCID: VC21147110
InChI: InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1
SMILES: CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C
Molecular Formula: C18H21FN2O5
Molecular Weight: 364.4 g/mol

5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one

CAS No.: 141120-63-0

Cat. No.: VC21147110

Molecular Formula: C18H21FN2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one - 141120-63-0

Specification

CAS No. 141120-63-0
Molecular Formula C18H21FN2O5
Molecular Weight 364.4 g/mol
IUPAC Name 5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one
Standard InChI InChI=1S/C18H21FN2O5/c1-9-4-10(2)16(11(3)5-9)26-17-12(19)7-21(18(24)20-17)15-6-13(23)14(8-22)25-15/h4-5,7,13-15,22-23H,6,8H2,1-3H3/t13-,14+,15+/m0/s1
Standard InChI Key FZZVOLZHJPLLQT-RRFJBIMHSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)[C@H]3C[C@@H]([C@H](O3)CO)O)C
SMILES CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3CC(C(O3)CO)O)C

Introduction

The compound 5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one is a fluorinated pyrimidine derivative with a sugar moiety. It is structurally characterized by:

  • A fluorine atom at the 5-position of the pyrimidine ring.

  • A sugar-like oxolane ring with hydroxyl and hydroxymethyl functionalities.

  • A trimethylphenoxy group attached to the 4-position of the pyrimidine ring.

This compound exhibits potential biological activity due to its structural similarity to nucleosides, which are key components in DNA and RNA. Such compounds are often studied for their antiviral, anticancer, or enzymatic inhibitory properties.

Structural Features

The compound's structure integrates three critical components:

  • Pyrimidine Core: The central heterocyclic ring provides the scaffold for biological interactions.

  • Fluorine Substitution: The fluorine atom enhances lipophilicity and metabolic stability.

  • Oxolane Sugar Moiety: This contributes to solubility and potential mimicry of natural nucleosides.

  • Trimethylphenoxy Group: This bulky substituent may influence binding specificity and steric interactions.

Synthesis Overview

The synthesis of this compound typically involves multistep reactions:

  • Functionalization of the pyrimidine core with a fluorine atom at the 5-position.

  • Glycosylation to introduce the oxolane moiety with stereochemical control (yielding the specified (2R,4S,5R) configuration).

  • Coupling of the trimethylphenoxy group at the 4-position using nucleophilic substitution or other organic reactions.

Biological Activity and Applications

While specific biological data for this compound are not readily available in current literature, its structural features suggest:

  • Potential as an Antiviral Agent: Fluorinated nucleoside analogs are widely studied for antiviral activity (e.g., against HIV or hepatitis viruses).

  • Anticancer Potential: Pyrimidine derivatives often inhibit enzymes like thymidylate synthase or DNA polymerase.

  • Enzyme Inhibition: The compound could act as a substrate mimic for enzymes involved in nucleotide metabolism.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR confirm structural integrity and stereochemistry.

    • Fluorine (19^19F) NMR provides insights into the fluorinated position.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., hydroxyl and carbonyl groups).

  • X-Ray Crystallography:

    • Resolves three-dimensional conformation and intramolecular hydrogen bonding.

Comparative Data Table

FeatureCompound of InterestRelated Pyrimidines
FluorinationYes (at position 5)Variable
Sugar MoietyOxolane ring with hydroxyl groupsRibose or deoxyribose in natural nucleosides
Bulkiness of SubstituentsTrimethylphenoxy groupSmaller alkyl/aryl groups
Biological ActivityPotential antiviral/anticancer properties inferred from structureWidely studied for similar applications

Future Research Directions

  • Biological Testing: Investigate antiviral and anticancer activities through in vitro and in vivo studies.

  • Docking Studies: Perform computational studies to predict binding affinity with target enzymes or receptors.

  • Derivatization: Modify substituents to enhance bioavailability and selectivity.

  • Toxicity Studies: Assess cytotoxicity and metabolic stability.

This detailed overview provides a foundational understanding of "5-Fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one" for further research and application development in medicinal chemistry contexts.

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